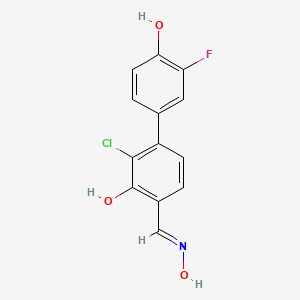
FERb 033
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
FERb 033 is a synthetic, nonsteroidal estrogen that was synthesized in 2009. It is a potent and selective estrogen receptor beta agonist, with a high affinity for the estrogen receptor beta over the estrogen receptor alpha . The compound has been widely used in scientific research due to its specificity and potency.
Preparation Methods
FERb 033 can be synthesized through a series of chemical reactions involving the formation of a biphenyl structure with specific functional groups. The synthetic route typically involves the following steps:
Formation of the biphenyl core: This involves the coupling of two aromatic rings.
Introduction of functional groups: Specific functional groups such as chloro, fluoro, and hydroxy groups are introduced to the biphenyl core.
Formation of the oxime group: The final step involves the formation of the oxime group through a reaction with hydroxylamine.
Chemical Reactions Analysis
FERb 033 undergoes various chemical reactions, including:
Oxidation: The hydroxy groups in this compound can be oxidized to form quinones.
Reduction: The oxime group can be reduced to form amines.
Substitution: The chloro and fluoro groups can undergo nucleophilic substitution reactions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like sodium methoxide. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
FERb 033 has a wide range of applications in scientific research:
Chemistry: It is used as a model compound to study the behavior of estrogen receptor beta agonists.
Biology: this compound is used to investigate the role of estrogen receptor beta in various biological processes, including cell proliferation and differentiation.
Mechanism of Action
FERb 033 exerts its effects by selectively binding to the estrogen receptor beta. This binding activates the receptor, leading to the transcription of specific genes involved in various biological processes. The compound has a high affinity for the estrogen receptor beta, with a dissociation constant (K_i) of 7.1 nM and an effective concentration (EC_50) of 4.8 nM . The molecular targets and pathways involved include the regulation of gene expression related to cell growth and differentiation.
Comparison with Similar Compounds
FERb 033 is unique due to its high selectivity for the estrogen receptor beta over the estrogen receptor alpha. Similar compounds include:
- 8β-VE2
- Diarylpropionitrile
- ERB-196
- Erteberel
- Prinaberel
- WAY-166818
- WAY-200070
- WAY-214156
These compounds also act as estrogen receptor beta agonists but differ in their chemical structures and selectivity profiles. This compound stands out due to its potent and selective action on the estrogen receptor beta, making it a valuable tool in scientific research.
Properties
CAS No. |
1111084-78-6 |
|---|---|
Molecular Formula |
C13H9ClFNO3 |
Molecular Weight |
281.66 g/mol |
IUPAC Name |
2-chloro-3-(3-fluoro-4-hydroxyphenyl)-6-[(Z)-hydroxyiminomethyl]phenol |
InChI |
InChI=1S/C13H9ClFNO3/c14-12-9(3-1-8(6-16-19)13(12)18)7-2-4-11(17)10(15)5-7/h1-6,17-19H/b16-6- |
InChI Key |
LRRMQNGSYOUANY-SOFYXZRVSA-N |
SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O |
Isomeric SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)/C=N\O)O)Cl)F)O |
Canonical SMILES |
C1=CC(=C(C=C1C2=C(C(=C(C=C2)C=NO)O)Cl)F)O |
Synonyms |
2-Chloro-3'-fluoro-3,4'-dihydroxy-[1,1-biphenyl]-4-carboxaldehyde oxime |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



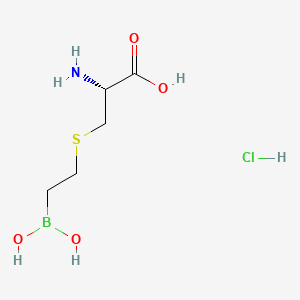


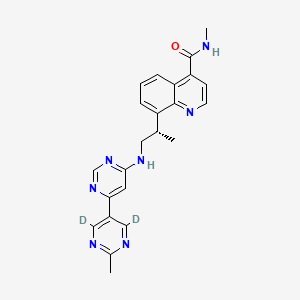
![N-[4-[(1S,2R)-2-aminocyclopropyl]phenyl]-4-(4-methylpiperazin-1-yl)benzamide;dihydrochloride](/img/structure/B560190.png)
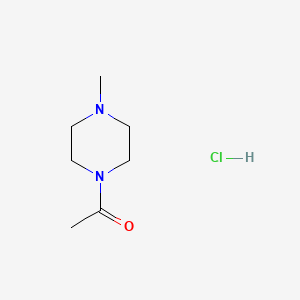

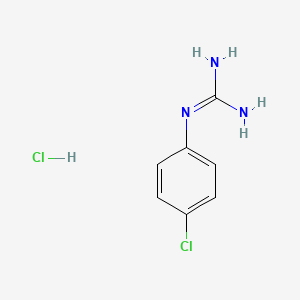
![1-[3-(1,3-benzodioxol-5-yloxy)propyl]-4-phenylpiperazine;(Z)-but-2-enedioic acid](/img/structure/B560200.png)
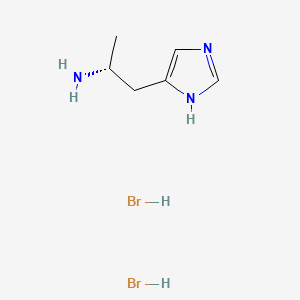

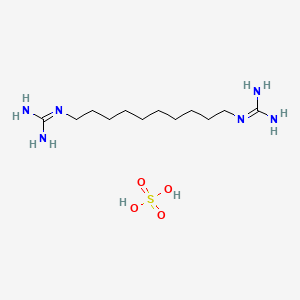
![(E)-but-2-enedioic acid;(2R,7S)-4-methyl-4,9-diazatetracyclo[7.6.1.02,7.012,16]hexadeca-1(15),12(16),13-triene](/img/structure/B560204.png)
